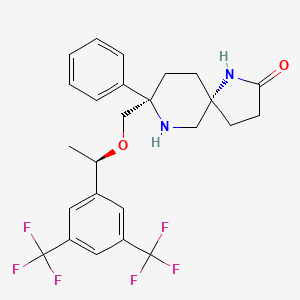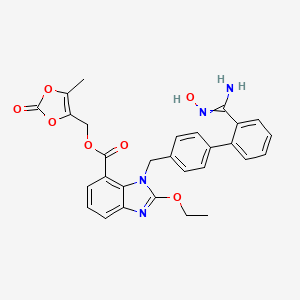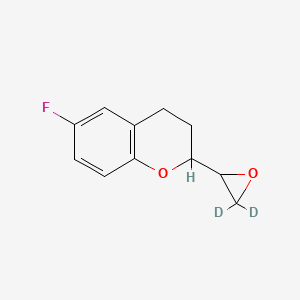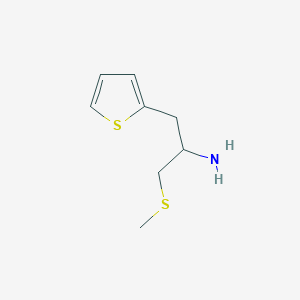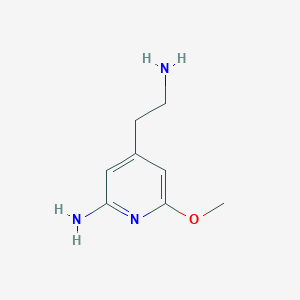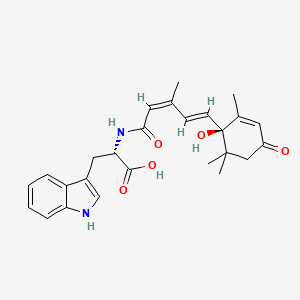
(+)-cis,trans-Abscisic Acid-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-cis,trans-Abscisic Acid-L-tryptophan is a compound that combines the properties of abscisic acid and L-tryptophan. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-tryptophan is an essential amino acid used in the biosynthesis of proteins and as a precursor to several important biomolecules, including serotonin and melatonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-tryptophan typically involves the coupling of abscisic acid with L-tryptophan. This can be achieved through various synthetic routes, including:
Amide Bond Formation: This method involves the activation of the carboxyl group of abscisic acid, followed by its reaction with the amino group of L-tryptophan to form an amide bond.
Peptide Coupling Reagents: Common reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are used to facilitate the coupling reaction under mild conditions
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Scientific Research Applications
(+)-cis,trans-Abscisic Acid-L-tryptophan has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in plant growth regulation and stress responses.
Medicine: Explored for its potential therapeutic effects, including its role in modulating neurotransmitter levels and its anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and biotechnological products .
Mechanism of Action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-tryptophan involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors and enzymes involved in plant hormone signaling and neurotransmitter synthesis.
Pathways Involved: It modulates pathways related to stress responses, growth regulation, and neurotransmitter biosynthesis
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: An essential amino acid involved in protein synthesis and precursor to serotonin and melatonin.
Abscisic Acid: A plant hormone that regulates growth and stress responses.
Indole-3-Acetic Acid: Another plant hormone involved in growth regulation
Uniqueness
(+)-cis,trans-Abscisic Acid-L-tryptophan is unique due to its combined properties of abscisic acid and L-tryptophan, making it a versatile compound with applications in multiple fields. Its ability to modulate both plant and animal physiological processes sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H30N2O5 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C26H30N2O5/c1-16(9-10-26(33)17(2)12-19(29)14-25(26,3)4)11-23(30)28-22(24(31)32)13-18-15-27-21-8-6-5-7-20(18)21/h5-12,15,22,27,33H,13-14H2,1-4H3,(H,28,30)(H,31,32)/b10-9+,16-11-/t22-,26-/m0/s1 |
InChI Key |
UPNYUPVBCMZHSV-JKYCYRMFSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)/C)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)C)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


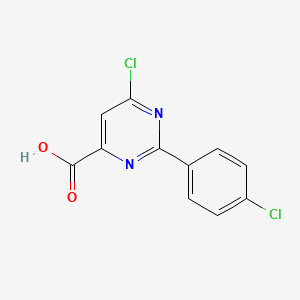
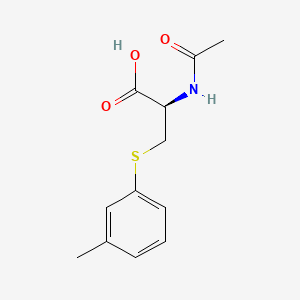
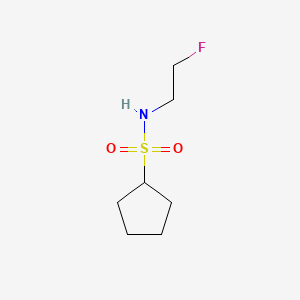


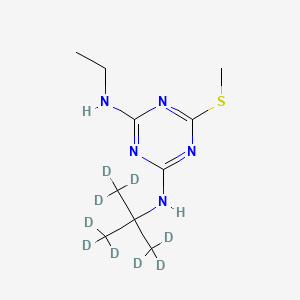
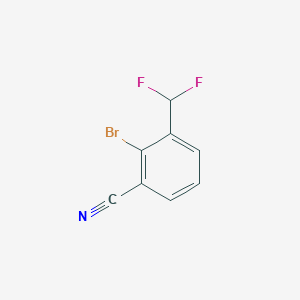
![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
